CP-868388 free base (CAS 702681-67-2) is a highly potent, orally bioavailable small molecule primarily utilized as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist and as a validated structural precursor for protein-protein interaction (PPI) inhibitors. In procurement contexts, it is differentiated by its nanomolar affinity for PPARα (Ki = 10.8 nM)[1], and its established utility as a screening hit that selectively disrupts the β-catenin/BCL9 complex without affecting E-cadherin binding [2]. Supplied as a stable, high-purity free base, it offers exceptional DMSO solubility (up to 125 mg/mL), making it highly compatible with high-throughput screening (HTS) workflows, AlphaScreen assays, and in vivo formulation requirements where precise dosing and minimal solvent interference are critical .
Substituting CP-868388 free base with generic PPARα agonists (e.g., fenofibrate or Wy-14643) or non-specific Wnt signaling inhibitors introduces significant workflow and data integrity risks. Generic PPARα agonists often exhibit cross-reactivity with PPARγ or require massive in vivo dosing (>50 mg/kg) that complicates vehicle formulation and increases the risk of off-target toxicity [1]. Furthermore, in medicinal chemistry campaigns targeting the Wnt/β-catenin pathway, using broad-spectrum β-catenin inhibitors instead of the CP-868388 scaffold fails to isolate the specific BCL9 interaction, leading to the unwanted disruption of E-cadherin and subsequent loss of cellular adhesion [2]. The verified free base form specifically ensures predictable dissolution kinetics in DMSO (up to 125 mg/mL) for AlphaScreen assays, whereas unverified crude analogs or salt forms frequently suffer from precipitation or batch-to-batch assay variability .
CP-868388 demonstrates strict selectivity for PPARα over other isoforms, which is critical for avoiding the adipogenic side effects associated with PPARγ activation. Quantitative binding assays reveal a Ki of 10.8 nM for hPPARα, compared to a Ki of 3.47 μM for hPPARγ [1]. This >320-fold selectivity window outperforms older benchmark compounds like Wy-14643, ensuring that downstream transcriptomic data is strictly PPARα-driven.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | 10.8 nM (PPARα) ; 3.47 μM (PPARγ) |
| Comparator Or Baseline | Wy-14643 (typically shows <50-fold selectivity) |
| Quantified Difference | >320-fold selectivity for PPARα over PPARγ |
| Conditions | In vitro radioligand binding assay |
High selectivity eliminates the need for complex control arms to rule out PPARγ-mediated artifacts in metabolic research.
For in vivo lipid metabolism models, the required API mass directly impacts formulation feasibility and procurement costs. CP-868388 achieves a ~50% reduction in circulating plasma triglycerides at an oral dose of just 3.0 mg/kg [1]. In contrast, benchmark fibrates like fenofibrate often require doses exceeding 50 mg/kg to achieve comparable hypolipidemic efficacy. This high potency allows for the use of standard, low-volume aqueous or mild solvent vehicles, avoiding the toxicity of harsh surfactants.
| Evidence Dimension | Effective In Vivo Dose for ~50% Triglyceride Reduction |
| Target Compound Data | 3.0 mg/kg |
| Comparator Or Baseline | Fenofibrate (>50 mg/kg) |
| Quantified Difference | >15-fold reduction in required API mass |
| Conditions | Oral gavage, once daily for 2 days, male B6/CBF1J mice |
Dramatically reduces the amount of compound that must be procured for animal studies while simplifying vehicle formulation.
As a chemical biology tool and synthetic precursor, CP-868388 provides a validated scaffold for targeting the Wnt/β-catenin pathway. In AlphaScreen competitive binding assays, CP-868388 disrupts the β-catenin/BCL9 protein-protein interaction with a Ki of 1.2 μM, while demonstrating a 44-fold selectivity against the β-catenin/E-cadherin interaction [1]. In contrast, broad-spectrum β-catenin inhibitors (e.g., generic Wnt pathway blockers) often disrupt E-cadherin, leading to off-target cellular adhesion loss.
| Evidence Dimension | PPI Disruption Selectivity (BCL9 vs E-cadherin) |
| Target Compound Data | 44-fold selectivity for β-catenin/BCL9 |
| Comparator Or Baseline | Broad-spectrum Wnt inhibitors (poor selectivity, disrupt E-cadherin) |
| Quantified Difference | 44-fold specific retention of E-cadherin binding |
| Conditions | AlphaScreen competitive binding assay |
Provides a validated, selective structural scaffold for medicinal chemists developing targeted anti-cancer therapeutics without disrupting normal cell adhesion.
The physical form of a screening hit dictates its utility in automated workflows. CP-868388 free base exhibits excellent solubility in DMSO, reaching concentrations up to 125 mg/mL (284.39 mM) with ultrasonication . This far exceeds the typical 10-50 mM solubility limits of many complex lipophilic PPI inhibitors, allowing for the preparation of highly concentrated stock solutions. This prevents solvent-induced precipitation when diluted into aqueous assay buffers for sensitive TR-FRET or AlphaScreen platforms.
| Evidence Dimension | Maximum DMSO Stock Concentration |
| Target Compound Data | 284.39 mM (125 mg/mL) |
| Comparator Or Baseline | Standard lipophilic PPI screening hits (<50 mM) |
| Quantified Difference | >5x higher stock concentration capability |
| Conditions | DMSO solvent, ultrasonic assisted |
Ensures reproducible, artifact-free data in high-throughput screening by minimizing aqueous solvent loads and preventing compound crash-out.
Due to its validated 44-fold selectivity for the β-catenin/BCL9 interaction over E-cadherin, CP-868388 serves as a highly selective structural starting point for medicinal chemistry campaigns [1]. Procurement of this specific compound allows research teams to synthesize derivatives that target hyperactive Wnt signaling in colorectal cancers without inducing the off-target toxicity associated with E-cadherin disruption.
With its high in vivo potency (achieving ~50% triglyceride reduction at 3.0 mg/kg), CP-868388 is a highly efficient tool compound for studying PPARα-driven gene expression in rodent models [2]. Its use minimizes the required API volume and allows for benign vehicle formulations, ensuring that observed transcriptomic changes are strictly receptor-mediated rather than stress responses to harsh dosing vehicles.
The high DMSO solubility of CP-868388 free base (up to 284 mM) makes it a reliable positive control and calibration standard for AlphaScreen and TR-FRET assays . It can be processed in automated liquid handling systems without the risk of precipitation, ensuring consistent baseline metrics across multiple screening plates.
Acute Toxic;Environmental Hazard